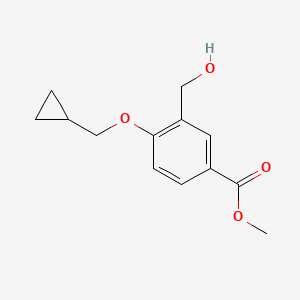

Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate

CAS No.:

Cat. No.: VC16195867

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O4 |

|---|---|

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate |

| Standard InChI | InChI=1S/C13H16O4/c1-16-13(15)10-4-5-12(11(6-10)7-14)17-8-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3 |

| Standard InChI Key | XEBCOUVYLVEHMP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)OCC2CC2)CO |

Introduction

Synthesis

The synthesis of Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate would likely involve a multi-step process starting from a suitable benzoic acid derivative. A common method might include:

-

Protection and Activation: Protecting the hydroxyl group of the starting material (e.g., methyl 3-hydroxy-4-hydroxymethylbenzoate) followed by activation of the other hydroxyl group for etherification.

-

Etherification: Reaction with cyclopropylmethyl bromide in the presence of a base to introduce the cyclopropylmethoxy group.

-

Deprotection: Removal of protecting groups to yield the final product.

Applications and Research Findings

While specific research on Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate is scarce, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial, antifungal, or antioxidant properties. The cyclopropylmethoxy group can contribute to unique pharmacokinetic properties, such as improved solubility or bioavailability.

Related Compounds and Their Applications

-

Methyl 4-(cyclopropylmethoxy)benzoate: This compound is known and has been studied for its structural properties and potential applications in medicinal chemistry .

-

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: This compound is a precursor in various synthetic pathways and has been characterized structurally .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume